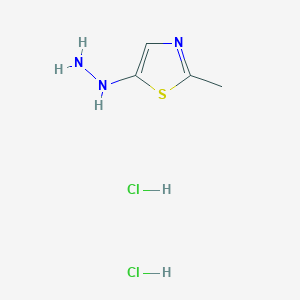
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine, also known as AD4, is a small molecule drug that has been gaining attention in the scientific community for its potential therapeutic applications. AD4 belongs to the class of thiazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
Corrosion Inhibition
Thiazole derivatives, including compounds structurally related to "4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine," have been studied for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations indicate their potential as effective inhibitors against the corrosion of metals such as iron. The binding energies on metal surfaces suggest a strong interaction between these molecules and the metal, supporting their application in corrosion protection (Kaya et al., 2016).
Antimicrobial Activity
Aminothiazole derivatives have shown diverse biological applications, including antimicrobial properties. Synthesis and characterization of such compounds reveal their potential in forming poly chain structures due to intra-molecular hydrogen bonding, which could contribute to their biological activity. Computational studies support these findings, indicating a potential for bioactivity based on global reactivity parameters obtained from frontier molecular orbitals (Adeel et al., 2017).
Synthetic Organic Chemistry
In synthetic organic chemistry, thiazole compounds, including those related to "4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine," are of interest for developing corrosion inhibitors for metals like copper. Their synthesis and the study of their inhibition ability, supported by potentiodynamic polarization and electrochemical impedance spectroscopy, among other methods, highlight their significance in materials chemistry and corrosion science (Farahati et al., 2019).
Molecular Electronics
The study of aminothiazole derivatives extends into the exploration of their electronic and spectroscopic properties. These compounds exhibit notable behaviors in molecular electronics and photophysical applications. The analysis includes density functional theory (DFT) calculations to understand their optimized geometry, electronic properties, and potential as molecular electronic components (Kubba & Rahim, 2018).
Materials Science
In materials science, the synthesis and characterization of thiazole derivatives open pathways to novel applications. These compounds, through their structural and functional diversity, contribute to the development of new materials with potential uses in various industries, from corrosion inhibitors to antimicrobial agents and beyond. Their molecular and electronic structure investigations provide insights into designing materials with desired properties for specific applications (Sah et al., 2014).
Propriétés
IUPAC Name |
4-(3-aminophenyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3S/c16-10-4-5-13(12(17)7-10)19-15-20-14(8-21-15)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUMYODRGZLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

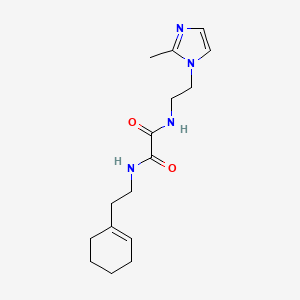

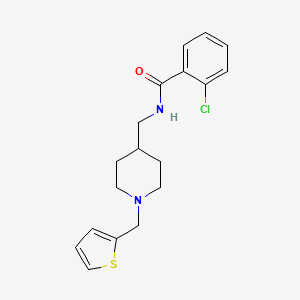
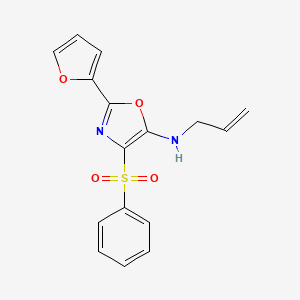
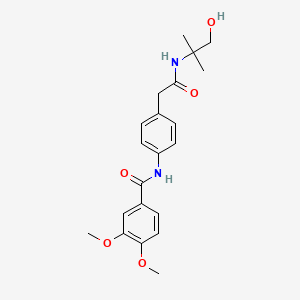


![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
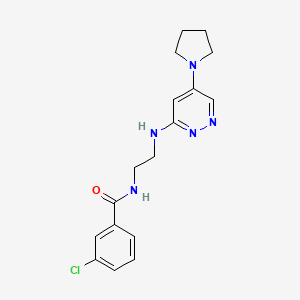

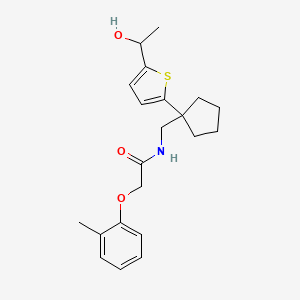
![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)

